1-Phenyl-2,5-dihydro-1H-phosphole
Overview
Description
1-Phenyl-2,5-dihydro-1H-phosphole is a useful research compound. Its molecular formula is C10H11P and its molecular weight is 162.17 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Coordination Chemistry
1-Phenyl-2,5-dihydro-1H-phosphole and its derivatives have been extensively studied in the field of organometallic chemistry. For instance, the synthesis of transition-metal carbonyl complexes involving 2,5-diferrocenyl-1-phenyl-1H-phosphole has been achieved, showcasing the molecule's potential in forming metal complexes (Miesel et al., 2015). Similarly, the synthesis and electrochemical behavior of 2,5-diferrocenyl-1-phenyl-1H-phosphole have been explored, indicating its utility in electrochemical applications (Miesel et al., 2013).
Catalysis and Ligand Design
This compound derivatives have been utilized in catalysis and as ligands. For instance, new 7-phosphanorbornenes derived from 2-methyl-1-phenyl-1H-phosphole 1-oxides have been synthesized, showing potential in catalysis and ligand development (Kovács et al., 2005). Additionally, research into asymmetric catalysis using chiral enantiopure 2,2'-biphospholene demonstrates the potential of phosphole derivatives in stereoselective synthesis (Bienewald et al., 1999).
Optical and Electronic Applications
The synthesis of phosphole-based derivatives such as 2-aryl-5-styrylphospholes highlights their potential as candidates for nonlinear optical (NLO) chromophores, useful in materials science and photonic applications (Matano et al., 2007). The investigation of structural, electronic, and optical properties of phosphole-containing π-conjugated oligomers demonstrates their potential in light-emitting diodes (LEDs) and other optoelectronic devices (Liu et al., 2007).
Chemical Reactivity and Synthesis
Research on the chemistry of this compound extends to its reactivity and synthetic applications. Studies on the dynamic kinetic resolution in rhodium-catalyzed asymmetric arylation of phospholene oxides provide insights into the reactivity and potential synthetic utility of phosphole derivatives (Lim & Hayashi, 2017).
Properties
IUPAC Name |
1-phenyl-2,5-dihydrophosphole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11P/c1-2-6-10(7-3-1)11-8-4-5-9-11/h1-7H,8-9H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DIDYFHDMZBSXIN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CCP1C2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11P | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50449142 | |
Record name | 1H-Phosphole, 2,5-dihydro-1-phenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50449142 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
28278-54-8 | |
Record name | 1H-Phosphole, 2,5-dihydro-1-phenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50449142 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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